

# Technical Support Center: Minimizing Oxygen Contamination in Reactive Sputtering of ZrN

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## Compound of Interest

Compound Name: Zirconium nitride

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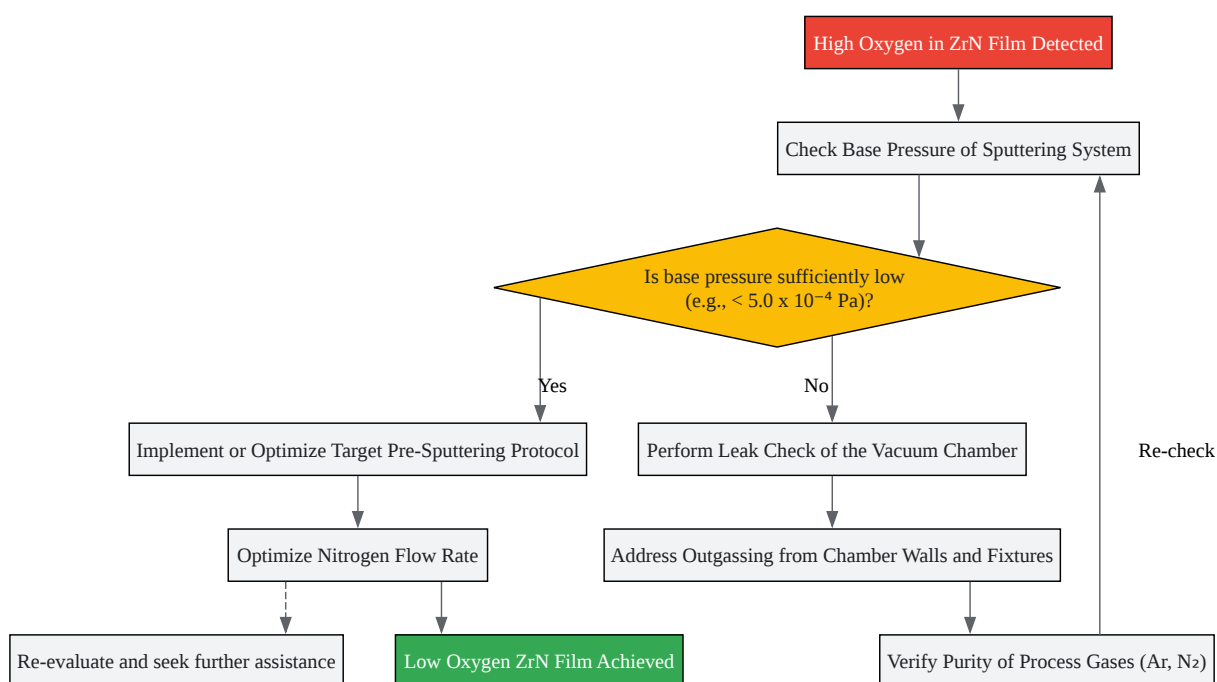
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oxygen contamination during the reactive sputtering of **Zirconium Nitride** (ZrN) thin films.

## Troubleshooting Guide: High Oxygen Content in ZrN Films

High oxygen content in ZrN films can significantly degrade their desired properties, such as hardness, conductivity, and color. This guide provides a systematic approach to identifying and resolving the sources of oxygen contamination.

**Problem:** XPS or other analysis indicates high oxygen concentration in your sputtered ZrN film.

Below is a troubleshooting workflow to diagnose and address the potential causes.



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Figure 1: A troubleshooting workflow for addressing high oxygen contamination in sputtered ZrN films.

## Frequently Asked Questions (FAQs)

**Q1: What are the primary sources of oxygen contamination in reactively sputtered ZrN films?**

A1: The primary sources of oxygen contamination in the reactive sputtering process are:

- **Residual Gases in the Vacuum Chamber:** This is often the most significant contributor and includes atmospheric gases that were not sufficiently pumped out before deposition. The main culprits are water vapor, oxygen, and carbon dioxide. A high base pressure is a direct indicator of a high concentration of these residual gases.[1]
- **Leaks in the Vacuum System:** Small leaks in the vacuum chamber, gas lines, or fittings can continuously introduce atmospheric gases, including oxygen and water vapor, into the system during the sputtering process.
- **Outgassing:** This is the release of adsorbed or absorbed gases from the internal surfaces of the vacuum chamber, substrate holder, and other fixtures.[2] Water vapor is a common outgassing species, especially if the chamber has been recently exposed to air.
- **Contaminated Process Gases:** Impurities, particularly oxygen and moisture, in the argon (Ar) and nitrogen (N<sub>2</sub>) process gases can be incorporated into the growing film. It is crucial to use high-purity gases.[3]
- **Native Oxide Layer on the Zirconium Target:** Zirconium is a reactive metal that readily forms a thin oxide layer on its surface when exposed to air. If this oxide layer is not removed before deposition, it can be sputtered onto the substrate, leading to oxygen contamination in the film.

## Q2: How does the base pressure of the sputtering system affect oxygen contamination?

A2: The base pressure is the pressure achieved in the vacuum chamber before introducing the process gases. A lower base pressure indicates a lower concentration of residual gases, including oxygen and water vapor. A higher base pressure means more of these contaminants are present, which can then be incorporated into the ZrN film during deposition. For high-purity films, a high or ultra-high vacuum environment is necessary.[4]

Base Pressure (Pa)	Expected Oxygen Contamination Level
$> 1 \times 10^{-3}$	High
$1 \times 10^{-3}$ to $1 \times 10^{-4}$	Moderate
$< 5.0 \times 10^{-4}$	Low[5]
$< 1 \times 10^{-5}$	Very Low

Table 1: General relationship between sputtering system base pressure and the expected level of oxygen contamination in the resulting thin films.

### Q3: What is pre-sputtering, and how does it help reduce oxygen contamination?

A3: Pre-sputtering is the process of sputtering the target material for a period of time with the substrate shuttered before the actual deposition onto the substrate begins. This is a critical step to remove the surface oxide layer and other contaminants from the zirconium target.[5] By sputtering away this contaminated layer onto the shutter, you ensure that only pure zirconium is being deposited when the shutter is opened.

Experimental Protocol for Pre-Sputtering a Zirconium Target:

- Pump Down: Achieve the desired low base pressure in the sputtering chamber.
- Introduce Argon: Introduce high-purity argon gas to the desired sputtering pressure.
- Close Shutter: Ensure the shutter is completely covering the substrate.
- Ignite Plasma: Apply power to the zirconium target to ignite the plasma.
- Sputter: Sputter the target for a recommended duration of 10-15 minutes to thoroughly clean the target surface.[5]
- Introduce Nitrogen (if applicable): If depositing in a mixed Ar+N<sub>2</sub> environment from the start, introduce the nitrogen gas during the final stages of pre-sputtering to stabilize the plasma conditions.

- **Open Shutter and Deposit:** Once the pre-sputtering is complete, open the shutter to begin the deposition of the ZrN film onto the substrate.

## Q4: How does the nitrogen flow rate influence oxygen contamination?

A4: The nitrogen flow rate, or more accurately, the nitrogen partial pressure, plays a crucial role in the reactive sputtering process and can indirectly affect oxygen contamination.

- **Insufficient Nitrogen:** If the nitrogen partial pressure is too low, the growing film may be sub-stoichiometric ( $\text{ZrN}_x$  where  $x < 1$ ). This can leave zirconium atoms available to react with any residual oxygen in the chamber, forming zirconium oxide or oxynitride phases.
- **Excessive Nitrogen and Target Poisoning:** If the nitrogen flow rate is too high, it can lead to a phenomenon called "target poisoning." This occurs when a nitride layer forms on the surface of the zirconium target.<sup>[2]</sup> This nitride layer has a lower sputtering yield than the pure metal, which can lead to an unstable process and a decrease in the deposition rate. While this doesn't directly increase oxygen contamination, the resulting process instabilities can make it more difficult to control film properties and may require adjustments to other parameters that could inadvertently introduce contaminants.

The key is to find an optimal nitrogen partial pressure that allows for the formation of stoichiometric ZrN without causing significant target poisoning. This typically involves operating in the "transition mode" between the metallic and poisoned states of the target.

Nitrogen Partial Pressure (as % of total pressure)	Effect on Film Composition and Oxygen Contamination
Low (e.g., <10%)	Sub-stoichiometric $\text{ZrN}_x$ , higher potential for oxygen incorporation.
Optimal (e.g., 12-30%)	Stoichiometric ZrN, minimized oxygen contamination. <sup>[2]</sup>
High (e.g., >30%)	Potential for over-stoichiometric films and target poisoning, leading to process instability. <sup>[2]</sup>

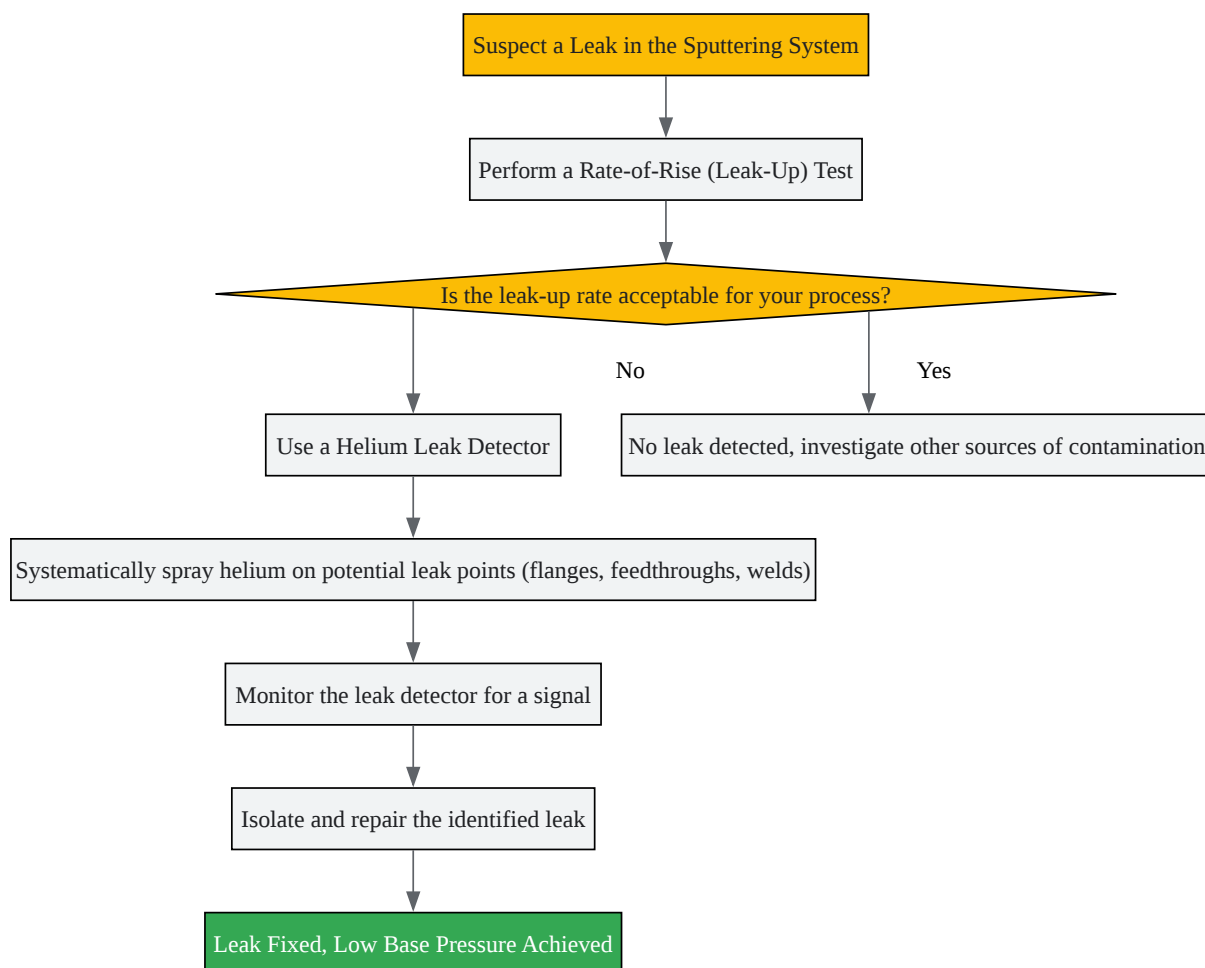
Table 2: The influence of nitrogen partial pressure on ZrN film composition and its potential impact on oxygen contamination.

## **Q5: What are the signs of a leak in my sputtering system, and how can I find it?**

A5: A leak in your sputtering system can be a major source of oxygen and water vapor contamination. Signs of a leak include:

- Inability to reach the desired base pressure.
- The base pressure slowly rises after the pumps are valved off (a high "leak-up" or "rate-of-rise").
- The plasma has a pink or purplish hue instead of the characteristic color for your gas mixture, indicating the presence of air.

Leak Detection Workflow:



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Figure 2: A systematic workflow for detecting and locating leaks in a vacuum sputtering system.

An acceptable leak-up rate for a high-vacuum system intended for nitride deposition should be very low, typically in the range of a few millitorr per hour.[6] For ultra-high vacuum (UHV) systems, this rate would be significantly lower.

## Q6: Can outgassing from the chamber walls be a significant source of oxygen? How can I minimize it?

A6: Yes, outgassing can be a very significant source of contamination, particularly water vapor, which is a primary source of oxygen.[2] The internal surfaces of the vacuum chamber, especially if it's made of stainless steel, can adsorb a considerable amount of water when exposed to the atmosphere.

Methods to Minimize Outgassing:

- **Baking the Chamber:** Heating the vacuum chamber (typically to 150-250°C for high vacuum systems) while it is being pumped provides thermal energy to the adsorbed molecules, increasing their vapor pressure and allowing them to be more effectively pumped out. A chamber bakeout can significantly reduce the outgassing rate of water vapor.
- **Using Low-Outgassing Materials:** Constructing the chamber and internal components from materials with low outgassing rates, such as certain types of stainless steel that have been properly treated, is beneficial.
- **Maintaining a Clean Chamber:** Regularly cleaning the inside of the chamber to remove deposited films and other residues can reduce the surface area available for gas adsorption.

A bakeout at 400°C can reduce the outgassing rate of a stainless steel chamber by more than a factor of 20.[7] Even a more modest bake at 150°C can significantly lower the outgassing rate.[8]

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